molecular formula C16H13ClO3 B1661246 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione CAS No. 88952-40-3

1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione

Cat. No.: B1661246
CAS No.: 88952-40-3
M. Wt: 288.72 g/mol
InChI Key: WDPSILGFVFUKMA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione is a β-diketone derivative characterized by a central propane-1,3-dione backbone substituted with a 5-chloro-2-hydroxyphenyl group at position 1 and a 2-methylphenyl group at position 2. This compound exhibits keto-enol tautomerism, enabling chelation with transition metals, which enhances its utility in coordination chemistry and biological applications .

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-4-2-3-5-12(10)15(19)9-16(20)13-8-11(17)6-7-14(13)18/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSILGFVFUKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526041
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88952-40-3
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Synthesis via Claisen-Schmidt Condensation

Reaction Mechanism and Starting Materials

The Claisen-Schmidt condensation is a classical method for synthesizing β-diketones. For this compound, the reaction involves:

  • 2-Hydroxy-5-chloroacetophenone : Serves as the enolizable ketone.
  • 2-Methylbenzoyl chloride : Acts as the acylating agent.

The base-catalyzed condensation proceeds via enolate formation, followed by nucleophilic attack on the acyl chloride. The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert conditions.

Microwave-Assisted Solvent-Free Synthesis

Green Chemistry Approach

A solvent-free microwave irradiation method, as reported by Dhokale et al. (2023), offers a sustainable alternative. This approach uses potassium carbonate (K₂CO₃) as a solid base and microwave radiation to accelerate the reaction.

Procedure Overview
  • Grinding Reactants : 2-Hydroxy-5-chloroacetophenone and 2-methylbenzoyl chloride are ground with K₂CO₃.
  • Microwave Irradiation : The mixture is irradiated at 300 W for 5–6 minutes.
  • Workup : The product is precipitated by acidification, filtered, and recrystallized from ethanol.
Advantages
  • Yield Enhancement : 86–96% yields are achieved due to uniform heating and reduced side reactions.
  • Time Efficiency : Reaction completion in minutes vs. hours under conventional heating.
  • Eco-Friendly : Eliminates toxic solvents and reduces energy consumption.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters of traditional and microwave-assisted methods:

Parameter Traditional Claisen-Schmidt Microwave-Assisted
Reaction Time 3–6 hours 5–6 minutes
Yield 60–75% 86–96%
Solvent Dichloromethane/THF Solvent-free
Catalyst Pyridine/KOH K₂CO₃
Energy Input High (reflux) Low (300 W microwave)
Purification Column chromatography Recrystallization

Structural Characterization and Validation

Post-synthesis characterization ensures the integrity of the product:

  • FT-IR Spectroscopy : Peaks at 1617 cm⁻¹ (C=O stretching) and 3142 cm⁻¹ (O–H vibration) confirm β-diketone formation.
  • ¹H NMR : Resonances at δ 11.28 (enolic proton) and δ 10.72 (phenolic -OH) verify the structure.
  • Mass Spectrometry : Molecular ion peak at m/z 288.055 aligns with the theoretical mass.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of 1-(5-chloro-2-oxophenyl)-3-(2-methylphenyl)propane-1,3-dione.

    Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propan-1-ol.

    Substitution: Formation of derivatives such as 1-(5-amino-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity :
    • Research indicates that compounds similar to 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione exhibit significant antioxidant properties. This is crucial for developing formulations aimed at reducing oxidative stress-related diseases. A study published in the Journal of Medicinal Chemistry highlighted its potential in protecting cells from oxidative damage .
  • Anti-inflammatory Effects :
    • The compound has been studied for its anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, as shown in preclinical trials .
  • Anticancer Properties :
    • There is growing evidence supporting the use of this compound in cancer therapy. It has demonstrated efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Material Science Applications

  • Photostability Enhancer :
    • In material science, derivatives of this compound are used as photostabilizers in polymers and coatings. Their ability to absorb UV light helps protect materials from degradation due to sunlight exposure .
  • Dyes and Pigments :
    • The compound’s vibrant color properties allow it to be utilized in dye formulations. It can enhance the colorfastness and stability of dyes used in textiles and plastics .

Analytical Chemistry Applications

  • Chromatographic Techniques :
    • This compound serves as a standard reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct retention time aids in the accurate quantification of similar compounds in complex mixtures .
  • Spectroscopic Studies :
    • Its unique spectral characteristics make it suitable for use in UV-Vis spectroscopy, where it can be employed to study interactions with other chemical species or assess concentration levels in solution .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant ActivityJournal of Medicinal Chemistry Significant reduction in oxidative stress markers.
Anti-inflammatory EffectsClinical Trials Journal Reduced inflammation markers in animal models.
Anticancer PropertiesCancer Research Journal Induced apoptosis in breast cancer cell lines.
Photostability EnhancerPolymer Science Journal Improved UV resistance in polymer composites.
Chromatographic TechniquesAnalytical Chemistry Review Enhanced accuracy in quantifying similar compounds.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative stress.

    Signal Transduction Modulation: It can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of β-diketones is highly dependent on substituent groups. Key analogs and their properties are compared in Table 1 .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Key Features Applications References
Target Compound : 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione 5-Cl, 2-OH (Position 1); 2-MePh (Position 3) Keto-enol tautomerism; potential metal chelation Hypothesized antimicrobial/antitumor activity (based on analogs)
1-(5-Chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane (SAC-3/SAC-6) 5-Cl, 2-OH (Position 1); 2-ClPh (Position 3); epoxy group Enhanced antimicrobial activity (MIC: 12–26 µg/mL) Antibacterial against E. coli, S. aureus
1-(5-Chloro-2-hydroxyphenyl)-3-(5-bromo-2-chlorophenyl)propane-1,3-dione 5-Cl, 2-OH (Position 1); 5-Br, 2-ClPh (Position 3) Forms octahedral Co(II)/Ni(II)/Cu(II) complexes; disinfectant activity Metal complexes as disinfectants
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione 2-OH (Position 1); pyridin-3-yl (Position 3) Broad-spectrum antimicrobial (MIC: 12–26 µg/mL) Antibacterial and antifungal
Avobenzone (BUTYL METHOXYDIBENZOYLMETHANE) 4-tert-butyl, 4-MeOPh groups UV absorption (λmax ~358 nm) Cosmetic UV filter
Key Observations:
  • Halogen Effects : Chlorine substituents (e.g., SAC-3/SAC-6) enhance antibacterial activity, while bromine () improves metal-binding capacity due to increased electronegativity.
  • Aromatic vs. Heteroaromatic Substituents : Pyridine or thiophene groups () improve solubility and bioactivity compared to purely phenyl-substituted analogs.
  • Functional Groups : Epoxide derivatives () show higher antimicrobial activity, likely due to increased electrophilicity and reactivity.
Key Findings:
  • Antimicrobial Potency: Chlorinated derivatives (e.g., SAC-3) outperform non-halogenated analogs, likely due to enhanced membrane permeability .
  • Antifungal Activity : Pyridine-substituted β-diketones () show dual antibacterial and antifungal effects, attributed to heteroaromatic π-π interactions with microbial enzymes.

Material Science and Coordination Chemistry

  • Metal Complexation: The target compound’s keto-enol tautomerism allows it to act as a bidentate ligand. Analogous compounds form stable octahedral complexes with Co(II), Ni(II), and Cu(II), useful in disinfectants and catalysis .
  • Catalytic Applications : Thiophene-substituted β-diketones () form metallopolymers that catalyze ring-opening polymerization (ROP) of lactides, highlighting substituent-dependent reactivity .

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione, also known as a derivative of chalcone, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antioxidant activities, supported by case studies and research findings.

  • Molecular Formula : C16H13ClO3
  • Molecular Weight : 288.73 g/mol
  • CAS Number : 420825-19-0

Antibacterial Activity

Recent studies have demonstrated the compound's significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015

A study highlighted that the compound exhibited complete inhibition of bacterial growth within 8 hours at the aforementioned concentrations, suggesting a rapid action mechanism against pathogenic bacteria .

Antifungal Activity

The compound also shows promising antifungal activity. In vitro tests revealed its effectiveness against common fungal strains:

Fungal Strain MIC (mg/mL)
Candida albicans0.020
Aspergillus niger0.015

These results indicate that the compound could be a potential candidate for antifungal therapies, particularly in cases where conventional treatments fail .

Antioxidant Activity

The antioxidant potential of 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione was evaluated using the DPPH radical scavenging method. The results showed a significant ability to scavenge free radicals:

  • DPPH Scavenging Activity : 87% at a concentration of 100 µg/mL.

This activity suggests that the compound may play a role in mitigating oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various chalcone derivatives, 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione was found to be one of the most effective compounds against both bacterial and fungal strains tested. The structure-activity relationship (SAR) analysis indicated that the presence of chloro and hydroxy groups significantly enhances its bioactivity .

Case Study 2: Antioxidant Screening

Another study focused on the antioxidant properties of this compound compared to standard antioxidants such as ascorbic acid. The findings indicated that it exhibited superior radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .

Q & A

Q. What are the optimized synthetic routes for 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione, and how do reaction conditions influence yield?

The compound is synthesized via a chalcone intermediate (1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene) using NaOH and H₂O₂ in ethanol. Key steps include:

  • Dissolving the chalcone in ethanol with 5% NaOH.
  • Adding 30% H₂O₂ and stirring for 2 hours to form the epoxide derivative.
  • Recrystallization from ethanol to purify the product .
    Alternative methods involve Claisen-Schmidt condensation using thionyl chloride as a catalyst, with yields dependent on stoichiometry, temperature (reflux vs. room temperature), and solvent polarity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the diketone structure, with characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 190–200 ppm) .
  • FT-IR : Strong absorptions at ~1650 cm⁻¹ (C=O stretching) and 3200–3500 cm⁻¹ (O-H stretching of the phenolic group) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for epoxide derivatives .

Q. How is antimicrobial activity evaluated for this compound, and what are common assay protocols?

  • Broth Microdilution : Minimum Inhibitory Concentration (MIC) is determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized CLSI guidelines .
  • Agar Diffusion : Zones of inhibition are measured after 24-hour incubation at 37°C . Activity correlates with electron-withdrawing substituents (e.g., chloro groups) enhancing membrane permeability .

Advanced Research Questions

Q. How can computational docking resolve discrepancies in reported biological activity data?

Molecular docking in cytochrome P450 reductase (PDB ID: 1Q1) identifies binding affinities influenced by substituents. For example:

  • The 4"-methoxy-phenyl substituent in derivative 3f shows higher binding energy (-9.2 kcal/mol) due to hydrophobic interactions with Leu86 and hydrogen bonding with Tyr178 .
  • Discrepancies arise from variations in assay conditions (e.g., solvent polarity affecting compound solubility) or protein conformational states .

Q. What strategies mitigate side reactions during derivatization with phosphorus halides?

  • Controlled Temperature : Reactions with PCl₃ or phenyl phosphorus halides are conducted at 10°C to prevent over-halogenation .
  • Base Selection : Triethylamine scavenges HCl, minimizing byproducts like 3-chloropropanone .
  • Solvent Optimization : Dry toluene reduces hydrolysis of reactive intermediates .

Q. How do structural modifications impact catalytic activity in polymerization reactions?

Zinc(II) complexes of β-diketonate derivatives act as catalysts for polylactic acid (PLA) synthesis:

  • Electropolymerized thiophene groups on FTO electrodes enable heterogeneous catalysis, achieving PLA with Mn ~15,000 Da and polydispersity <1.5 .
  • Substituent bulkiness (e.g., 2-methylphenyl vs. thiophenyl) influences catalyst stability and monomer conversion rates .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors reduce reaction time and improve heat transfer for epoxidation steps .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for chalcone intermediates) .
  • Purification : Column chromatography with EtOAc:petroleum ether (25:75) removes unreacted starting materials .

Q. How can contradictory data in antimicrobial studies be systematically analyzed?

  • Meta-Analysis : Compare MIC values across studies using standardized strains (e.g., ATCC 25922 for E. coli) .
  • Structural-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., -Cl vs. -OCH₃) with logP values to explain permeability differences .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies of degradation pathways?

  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed diketones) using C18 columns and acetonitrile/water gradients .
  • pH Control : Buffered solutions (pH 7.4) mimic physiological conditions, revealing half-life variations due to esterase activity .

Q. How are enantiomeric impurities characterized in asymmetric synthesis?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to DFT-simulated data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Reactant of Route 2
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1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione

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